Ethyl (4-ethynylphenoxy)acetate
Description
Ethyl (4-ethynylphenoxy)acetate is an organic compound featuring an ethynyl (-C≡CH) group at the para position of a phenoxy moiety linked to an ethyl acetate ester. The ethynyl group imparts unique electronic and steric properties, enabling applications in click chemistry, polymer synthesis, and pharmaceutical intermediates. This article compares its structural, electronic, and functional attributes with similar phenoxy acetate esters.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-(4-ethynylphenoxy)acetate |
InChI |
InChI=1S/C12H12O3/c1-3-10-5-7-11(8-6-10)15-9-12(13)14-4-2/h1,5-8H,4,9H2,2H3 |
InChI Key |
MXVPBJHZKTVPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Electronic Effects of Substituents
The substituent on the phenyl ring critically influences reactivity, solubility, and applications. Below is a detailed comparison:
Table 1: Substituent Effects on Key Properties
*Inferred properties based on structural analogues.
Physical and Spectral Properties
- Melting Points: Ethyl-2-(4-aminophenoxy)acetate crystallizes as reddish-brown crystals (m.p. 56–58°C) , while hydroxylated analogues (e.g., Ethyl 4-hydroxyphenylacetate) exhibit higher polarity and lower melting points.
- Solubility : Electron-withdrawing groups (e.g., -SO₂ in ) reduce solubility in polar solvents, whereas -OH or -NH₂ enhance it.
- Spectroscopy: ¹H NMR: Ethyl-2-(4-aminophenoxy)acetate shows aromatic protons at δ 6.62–6.47 ppm and NH₂ at δ 4.65 . ¹³C NMR: The carbonyl (C=O) in Ethyl (4-acetylphenoxy)acetate resonates at ~169 ppm .
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